Hidroxi Desmetil Bosentan

Descripción general

Descripción

Hydroxy Desmethyl Bosentan (HDMB) is a novel synthetic compound with a wide range of biological activities. It is a derivative of the natural compound bosentan, which is an active ingredient in several medications used to treat pulmonary arterial hypertension (PAH). HDMB has been found to possess anti-inflammatory, anti-cancer, and anti-bacterial properties, as well as the ability to protect cells from oxidative stress.

Aplicaciones Científicas De Investigación

Tratamiento de la Hipertensión Arterial Pulmonar (HAP)

Hidroxi Desmetil Bosentan, como metabolito activo de Bosentan, juega un papel importante en el tratamiento de la HAP. Contribuye a alrededor del 20% de la actividad del fármaco, ofreciendo un enfoque terapéutico mediante el antagonismo de los receptores de endotelina . Esta aplicación es crucial ya que la HAP es una enfermedad progresiva con alta mortalidad, y su gestión eficaz puede mejorar significativamente los resultados de los pacientes.

Estudios Farmacocinéticos

En la investigación científica, comprender la farmacocinética de un fármaco es esencial. This compound se utiliza en estudios para evaluar las vías metabólicas y la eliminación de Bosentan. Al monitorear la generación de este metabolito, los investigadores pueden determinar la vida media del fármaco, la biodisponibilidad y la interacción con otros fármacos .

Monitoreo de Fármacos

Los niveles de this compound en el suero de los pacientes se pueden medir utilizando cromatografía líquida-espectrometría de masas en tándem (LC-MS/MS). Este método es vital para el monitoreo de rutina de los niveles de fármacos, asegurando la eficacia terapéutica y la seguridad en pacientes pediátricos con HAP .

Investigación de Interacciones Medicamentosas

This compound es fundamental para estudiar las interacciones medicamentosas, especialmente cuando se administra junto con otros medicamentos que tratan la HAP. Su presencia puede influir en la eficacia y los efectos secundarios de otros fármacos, convirtiéndolo en un compuesto clave en la investigación de polifarmacia .

Desarrollo de Métodos Analíticos

El metabolito se utiliza en el desarrollo de métodos analíticos robustos, rápidos y fiables para medir las concentraciones de fármacos. Esto tiene implicaciones para el diagnóstico clínico y el monitoreo terapéutico de fármacos .

Bioquímica Clínica

En bioquímica clínica, this compound se utiliza para comprender las interacciones bioquímicas y las vías implicadas en el tratamiento de la HAP. Ayuda a dilucidar los mecanismos moleculares de acción de Bosentan y sus metabolitos .

Estudios Toxicológicos

La investigación sobre el perfil toxicológico de Bosentan incluye el estudio de sus metabolitos como this compound. Estos estudios ayudan a identificar cualquier efecto adverso potencial y establecer rangos de dosis seguros .

Medicina Pediátrica

Específicamente, en medicina pediátrica, las aplicaciones de this compound incluyen la formulación de dosis y regímenes de tratamiento apropiados para la edad. Su farmacodinámica y farmacocinética se estudian para adaptar los tratamientos a niños con HAP .

Mecanismo De Acción

Target of Action

Hydroxy Desmethyl Bosentan is a metabolite of Bosentan . Bosentan is a competitive and dual antagonist of endothelin-1 (ET) for the ET A and ET B receptors . These receptors play a crucial role in the regulation of vascular tone and cell proliferation .

Mode of Action

Bosentan, and by extension Hydroxy Desmethyl Bosentan, works by competitively binding to the ET A and ET B receptors . This prevents the endogenous binding partner, endothelin-1 (ET-1), from binding to these receptors . The Ki values for Bosentan’s interaction with the ET A and ET B receptors are 4.7 nM and 95 nM, respectively .

Biochemical Pathways

The action of Hydroxy Desmethyl Bosentan affects the endothelin pathway . By blocking the binding of ET-1 to its receptors, Bosentan inhibits the vasoconstrictive and proliferative effects of ET-1 . This leads to vasodilation and a reduction in cell proliferation .

Pharmacokinetics

Bosentan is metabolized in the liver via the cytochrome P450 enzymes CYP2C9 and CYP3A4 to produce Hydroxy Desmethyl Bosentan . The pharmacokinetics of Bosentan are dose-dependent . A target-mediated drug disposition (TMDD) model has been developed for Bosentan, explaining the non-linearity in its pharmacokinetics and its effect on ET-1 in plasma and urine .

Action Environment

The action of Hydroxy Desmethyl Bosentan can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the same cytochrome P450 enzymes could potentially affect the metabolism of Bosentan . Additionally, factors such as the patient’s liver function could also influence the drug’s efficacy and stability .

Safety and Hazards

Hydroxy Desmethyl Bosentan is not for human or veterinary use . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Análisis Bioquímico

Biochemical Properties

Hydroxy Desmethyl Bosentan interacts with the endothelin-1 (ET) for the ET A and ET B receptors . It is a competitive and dual antagonist with K i of 4.7 nM and 95 nM in human SMC, respectively .

Cellular Effects

Bosentan, from which Hydroxy Desmethyl Bosentan is derived, is known to induce cholestatic liver toxicity in humans . It functionally and transcriptionally suppresses the bile salt export pump and alters bile acid levels .

Molecular Mechanism

Hydroxy Desmethyl Bosentan exerts its effects at the molecular level through its interactions with the endothelin-1 (ET) receptors . It acts as a competitive and dual antagonist of these receptors .

Dosage Effects in Animal Models

Specific studies on the dosage effects of Hydroxy Desmethyl Bosentan in animal models are limited. A study on the interaction of Bosentan with another drug, Teneligliptin, showed that a single dose of Bosentan did not affect blood glucose levels in both healthy albino rats and diabetic rats .

Metabolic Pathways

Hydroxy Desmethyl Bosentan is produced in the liver by the cytochrome P450 enzymes CYP2C9 and CYP3A4 . It is a part of the metabolic pathway of Bosentan .

Transport and Distribution

Bosentan, its parent compound, is mainly eliminated from the body by hepatic metabolism and subsequent biliary excretion of the metabolites .

Subcellular Localization

As it is produced by the cytochrome P450 enzymes in the liver , it is likely to be found in the endoplasmic reticulum where these enzymes are located.

Propiedades

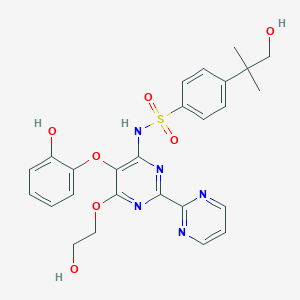

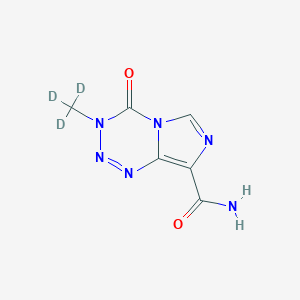

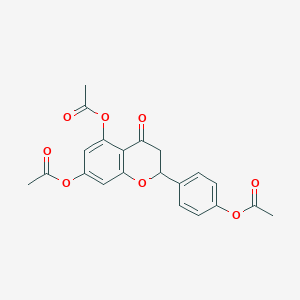

IUPAC Name |

N-[6-(2-hydroxyethoxy)-5-(2-hydroxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]-4-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N5O7S/c1-26(2,16-33)17-8-10-18(11-9-17)39(35,36)31-22-21(38-20-7-4-3-6-19(20)34)25(37-15-14-32)30-24(29-22)23-27-12-5-13-28-23/h3-13,32-34H,14-16H2,1-2H3,(H,29,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXXCMZWROOURSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N5O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401105865 | |

| Record name | 4-(2-Hydroxy-1,1-dimethylethyl)-N-[6-(2-hydroxyethoxy)-5-(2-hydroxyphenoxy)[2,2′-bipyrimidin]-4-yl]benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401105865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

553.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

253688-62-9 | |

| Record name | 4-(2-Hydroxy-1,1-dimethylethyl)-N-[6-(2-hydroxyethoxy)-5-(2-hydroxyphenoxy)[2,2′-bipyrimidin]-4-yl]benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=253688-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ro 64-1056 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0253688629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-Hydroxy-1,1-dimethylethyl)-N-[6-(2-hydroxyethoxy)-5-(2-hydroxyphenoxy)[2,2′-bipyrimidin]-4-yl]benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401105865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXY-DEMETHOXYBOSENTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HM5MDJ6EBL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene](/img/structure/B20077.png)

![3-[(5-Amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol](/img/structure/B20104.png)